molecular formula C24H22N2O4 B2896053 N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide CAS No. 896086-66-1

N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide

Cat. No. B2896053
M. Wt: 402.45
InChI Key: PCQUYRZCJFLRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide, also known as FFA4 agonist, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications.

Scientific Research Applications

Metabolism and Toxicity Studies

Metabolic Pathways and Derivatives : Studies on fluorene derivatives, such as N-(9-hydroxy-9H-fluoren-2yl)-acetamide and N-(9-oxo-9H-fluoren-2yl)-acetamide, have identified them as metabolites of N-(9H-fluoren-2yl)-acetamide, elucidating their metabolic pathways and potential biological interactions (Benkert, Friess, Kiese, & Lenk, 1975). These findings contribute to understanding the metabolic transformation and the potential bioactive forms of fluorene derivatives.

Enzymatic Reactions and Antioxidant Activity : Research on pyrazole-acetamide derivatives has demonstrated the influence of hydrogen bonding on self-assembly processes and highlighted significant antioxidant activity. Such studies are crucial for designing compounds with enhanced biological properties and potential therapeutic applications (Chkirate et al., 2019).

Drug Design and Synthesis

Synthetic Approaches and Biological Evaluation : Novel synthetic methods have been developed for compounds like 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, showcasing their dynamic NMR properties and laying the groundwork for future drug design based on fluorene derivatives (Samimi et al., 2010).

Anticancer Drug Development : The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been explored for anticancer applications, demonstrating the compound's potential to target specific receptors and pathways involved in cancer progression (Sharma et al., 2018).

Pharmacokinetics and Drug Metabolism

Drug Metabolism and Hepatotoxicity : The role of arylacetamide deacetylase in the metabolism of drugs like flutamide, revealing the enzyme's significance in hydrolyzing certain drugs to their active metabolites, can provide insights into the metabolic fate and potential toxicity of similar compounds (Watanabe et al., 2009).

properties

IUPAC Name

N-[4-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-16(27)25-17-10-12-19(13-11-17)29-14-18(28)15-30-26-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,28H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQUYRZCJFLRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide

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